2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid 2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 174422-10-7
VCID: VC20902271
InChI: InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
SMILES: C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Molecular Formula: C12H8N2O3
Molecular Weight: 228.2 g/mol

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid

CAS No.: 174422-10-7

Cat. No.: VC20902271

Molecular Formula: C12H8N2O3

Molecular Weight: 228.2 g/mol

* For research use only. Not for human or veterinary use.

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid - 174422-10-7

Specification

CAS No. 174422-10-7
Molecular Formula C12H8N2O3
Molecular Weight 228.2 g/mol
IUPAC Name 2-(furan-2-yl)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C12H8N2O3/c15-12(16)7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-17-10/h1-6H,(H,13,14)(H,15,16)
Standard InChI Key DIZBQMTZXOUFTD-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Canonical SMILES C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O

Introduction

2-Furan-2-yl-3H-benzoimidazole-5-carboxylic acid is a chemical compound that belongs to the class of benzoimidazoles, which are known for their diverse biological activities. This specific compound incorporates both furan and benzimidazole moieties, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions such as temperature, pH, and reaction time. It is used in research settings due to its potential biological activity.

Biological Activity and Potential Therapeutic Applications

Compounds with similar structures have shown promise in inhibiting pathways associated with cancer cell proliferation or microbial growth. While specific mechanisms for 2-Furan-2-YL-benzoimidazoles are not fully elucidated, they may interact with enzymes or receptors relevant in disease processes.

Furan derivatives are known for their chemotherapeutic properties, while benzimidazoles exhibit antifungal, anti-inflammatory, antitumor, and antiviral activities.

Research Findings on Related Compounds

Related compounds like furan carboxylic acids have been studied for their ability to inhibit bacterial swarming at trace concentrations . These findings suggest that compounds containing furan moieties can have significant effects on microbial behavior.

In contrast to direct studies on 2-Furan-2-YL-benzoimdiazole, research on related compounds highlights the importance of understanding how structural variations influence biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator